N'-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a thiophene ring substituted with a methyl group, a pyrrole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-(1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene or pyrrole derivatives.
Scientific Research Applications
N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromobenzyl)oxy]-1-naphthylmethylidene-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of both thiophene and pyrrole rings, which confer distinct electronic properties. This makes it particularly valuable in the synthesis of materials with specific electronic or optical characteristics .
Properties
Molecular Formula |
C17H15N3OS |
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Molecular Weight |
309.4g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3OS/c1-13-8-11-22-16(13)12-18-19-17(21)14-4-6-15(7-5-14)20-9-2-3-10-20/h2-12H,1H3,(H,19,21)/b18-12+ |
InChI Key |
DICKQDCOOVAMTH-LDADJPATSA-N |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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